molecular formula C18H22O2 B1663017 Tetrahydromagnolol CAS No. 20601-85-8

Tetrahydromagnolol

Cat. No. B1663017
CAS RN: 20601-85-8
M. Wt: 270.4 g/mol
InChI Key: OYAQUBKYAKSHOA-UHFFFAOYSA-N
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Description

Tetrahydromagnolol is a bioactive compound derived from magnolol, which is found in the bark of the Magnolia officinalis plant. This compound is known for its ability to activate cannabinoid receptors, specifically CB2 receptors, and has shown potential in various therapeutic applications .

Scientific Research Applications

Tetrahydromagnolol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cannabinoid receptors and its potential as a therapeutic agent.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Tetrahydromagnolol exerts its effects primarily through the activation of cannabinoid receptors, particularly CB2 receptors. It acts as an agonist at these receptors, leading to various downstream effects such as the inhibition of cAMP accumulation and the modulation of neurotransmitter release. Additionally, this compound acts as an antagonist at GPR55 receptors, further contributing to its biological activities .

Similar Compounds:

    Magnolol: The parent compound from which this compound is derived. It also activates cannabinoid receptors but with lower potency.

    Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.

    2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors

Uniqueness: this compound is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .

Future Directions

While specific future directions for Tetrahydromagnolol research were not found in the search results, it’s clear that the compound’s potential as a cannabinoid receptor agonist presents interesting possibilities for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydromagnolol typically involves the hydrogenation of magnolol. The process begins with the bromination of biphenyl-2,2’-diol to obtain 5,5’-dibromo-biphenyl-2,2’-diol. This intermediate is then subjected to O-protection, followed by reaction with allyl bromide to yield magnolol in its protected form. Finally, deprotection and hydrogenation steps are carried out to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of high-pressure hydrogenation and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetrahydromagnolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or alkylated forms .

properties

IUPAC Name

2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAQUBKYAKSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415784
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20601-85-8
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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